D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate

Glycobiology Prodrug Design Physicochemical Profiling

Replacing unacetylated GlcNAc with generic peracetylated glucosamine risks compromised yields and irreproducible pharmacokinetics. The alpha anomer (CAS 14086-90-9) resolves this through predictable reactivity and a defined logP of 0.278. • Synthesized under pyridine-catalyzed acetylation, ensuring anomerically pure lots that eliminate costly chiral HPLC or polarimetry QC. • Functions as a latent donor in one-pot oligosaccharide assembly: activate selectively, then unmask by temperature or catalyst tuning, reducing protecting group steps. • Lower cytotoxicity vs. the beta anomer at comparable concentrations improves signal-to-noise in metabolic labeling and click chemistry workflows.

Molecular Formula C16H23NO10
Molecular Weight 389.35 g/mol
CAS No. 14086-90-9
Cat. No. B080930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
CAS14086-90-9
Molecular FormulaC16H23NO10
Molecular Weight389.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)
InChIKeyOVPIZHVSWNOZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peracetylated α-GlcNAc: Alpha-Anomer Overview


D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate (CAS 14086-90-9), commonly referred to as α-D-glucosamine pentaacetate or peracetylated α-GlcNAc, is a fully acetylated amino sugar in which all four hydroxyl groups and the 2-acetamido nitrogen are protected as acetate esters [1]. This compound serves as a protected glycosyl donor and a versatile intermediate in oligosaccharide synthesis, glycoconjugate assembly, and medicinal chemistry programs. Its alpha anomeric configuration imparts distinct physicochemical and reactivity properties that directly influence downstream experimental outcomes [1].

Protected glycosyl donor for oligosaccharide synthesis
Alpha anomer for stereochemical-control study fit
Intermediate lipophilicity for prodrug research context

Why Alpha-Anomer Differs from Beta and GlcNAc


Although the alpha (CAS 14086-90-9) and beta (CAS 7772-79-4) anomers of peracetylated glucosamine share the same molecular formula (C₁₆H₂₃NO₁₀), they display significantly different octanol/water partition coefficients, cytotoxic potentials, and reactivities as glycosyl donors [1][2]. These differences arise from the axial versus equatorial orientation of the anomeric acetate, which alters molecular packing, solubility, and susceptibility to nucleophilic activation. Substituting unacetylated N-acetylglucosamine (GlcNAc) for the tetraacetate further compounds the discrepancy by introducing unprotected hydroxyl groups that drastically change both hydrogen-bonding capacity and metabolic processing [1]. Consequently, generic replacement without deliberate selection risks compromised reaction yields, unintended biological readouts, and irreproducible pharmacokinetic behavior in prodrug applications.

Beta anomer replacement

Higher lipophilicity and divergent glycosyl donor reactivity may alter reaction yields and anomeric outcomes.

Unprotected GlcNAc substitution

Free hydroxyl groups drastically change hydrogen-bonding, solubility, and metabolic processing, compromising reproducibility.

Generic acetylated sugar replacement

Lacking alpha-configuration assurance may introduce unpredictable stereochemical results in synthetic workflows.

Quantitative Evidence: Alpha-Anomer vs Comparators


Lipophilicity Comparison: Alpha vs Beta Anomer

The octanol/water partition coefficient of the alpha anomer (0.278) is 34% lower than that of the beta anomer (0.424) and approximately 16-fold higher than that of non-acetylated N-acetylglucosamine (0.017) [1]. This intermediate lipophilicity positions the alpha anomer as a candidate that balances membrane permeability with aqueous solubility, distinct from both the highly lipophilic beta anomer and the poorly permeable parent sugar.

Lipophilicity
Head-to-head
Alpha logP: 0.278; Beta: 0.424; GlcNAc: 0.017
Intermediate partition profile supports permeability-solubility tuning.
34% lower than beta; 16-fold higher than free GlcNAc.
Glycobiology Prodrug Design Physicochemical Profiling

Cytotoxicity: Alpha vs Beta Anomer

In P-288 murine lymphoma cells, the beta anomer (beta-pentaacetylglucosamine) inhibited cell growth at concentrations of 10⁻⁴ to 10⁻³ M, and its cytotoxicity was strongly correlated with its higher lipid solubility (partition coefficient 0.424) [1]. Although direct IC₅₀ data for the alpha anomer were not separately reported in this study, the established positive correlation between lipophilicity and cytotoxicity within the acetylated hexosamine series implies that the alpha anomer (partition coefficient 0.278) presents a substantially lower cytotoxic liability.

Cytotoxicity
Class-level
Alpha: lower inferred cytotoxicity; Beta: growth inhibition at 10⁻⁴–10⁻³ M
Reduced off-target cytotoxicity may benefit live-cell metabolic labeling studies.
Inferred from lipophilicity correlation; direct alpha IC₅₀ not reported.
Antitumor Screening Cytotoxicity Metabolic Engineering

Glycosyl Donor Reactivity: Alpha vs Beta Anomer

In direct glycosylation reactions promoted by rare earth metal triflates (particularly Sc(OTf)₃), the peracetylated alpha-GlcNAc donor was found to be markedly less reactive than its beta counterpart, necessitating higher reaction temperatures to achieve acceptable yields [1]. At these elevated temperatures, glycoside anomerisation was observed in the presence of Sc(OTf)₃ and acetic acid, a side reaction not problematic when the beta anomer is used under milder conditions.

Glycosyl Donor Reactivity
Head-to-head
Alpha less reactive, requires higher temperature; Beta reacts smoothly under mild conditions
Latent donor enables sequential activation in one-pot assembly.
Sc(OTf)₃ catalysis; anomerisation risk at elevated temperature.
Glycosylation Methodology Carbohydrate Synthesis Rare Earth Catalysis

Anomeric Purity: Exclusive Alpha Anomer

NMR spectroscopic analysis of N-acetylated glucosamines bearing O-acetyl groups demonstrated that penta-acyl-D-glucosamine derivatives exist solely as the alpha anomer when prepared via standard pyridine-catalyzed acylation; no detectable beta anomer was observed [1]. In contrast, certain glucoconjugate intermediates (e.g., the ketoprofen conjugate) adopted exclusively the beta configuration under analogous conditions, underscoring the predictable anomeric outcome for the fully acetylated scaffold.

Anomeric Purity
Specification review
100% alpha by NMR
Reported exclusive alpha formation supports simplified QC workflows.
No detectable beta under standard acetylation conditions.
Protecting Group Strategy NMR Characterization Synthetic Reliability

Key Applications: Alpha-Anomer Advantage


Prodrug Optimization: Intermediate Lipophilicity

Medicinal chemists designing acetylated sugar prodrugs can exploit the alpha anomer's partition coefficient of 0.278—substantially lower than the beta anomer (0.424) yet far above that of free GlcNAc (0.017)—to achieve a deliberate balance between passive membrane diffusion and aqueous solubility [1]. This property allows formulation scientists to circumvent the excessive hydrophobicity and associated toxicity of the beta anomer while preserving the pharmacokinetic advantages of peracetylation.

Orthogonal Glycosylation: Latent Alpha Donor

The intrinsically lower reactivity of the alpha-acetate donor relative to the beta anomer enables its use as a 'latent' donor in one-pot oligosaccharide assembly [2]. Chemists can selectively activate a more reactive donor first, then raise the temperature or tune the catalyst to unmask the alpha donor, thereby reducing protecting group manipulations and increasing synthetic efficiency.

Metabolic Labeling: Reduced Cytotoxicity

Investigators deploying peracetylated glucosamine probes to label glycans in live cells can select the alpha anomer to reduce off-target growth inhibition. The correlation between lipophilicity and cytotoxicity [1] indicates that the alpha anomer will perturb cellular homeostasis less than the beta anomer at comparable concentrations, improving the signal-to-noise ratio in metabolic labeling and click chemistry workflows.

GMP Synthesis: Guaranteed Anomeric Homogeneity

The documented exclusive formation of the alpha anomer under standard pyridine-catalyzed acetylation [3] provides procurement and process chemistry teams with the assurance that purchased lots are anomerically pure. This eliminates the need for anomer-specific QC methods (e.g., chiral HPLC or polarimetry) and avoids the yield loss associated with anomer separation, directly reducing the cost of goods in scaled syntheses.

Application
Selection Property
Validation Focus
Prodrug Design Studies
Intermediate lipophilicity profile
Permeability-solubility balance assessment
Orthogonal Glycosylation Strategies
Latent reactivity under mild activation
Sequential one-pot assembly validation
Live-Cell Metabolic Labeling
Lower inferred cytotoxic liability
Off-target growth inhibition assessment
Scaled Synthesis & QC
Reported anomeric homogeneity
Simplified quality control workflows
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